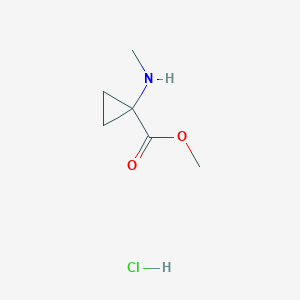
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine. One common method is the reaction of cyclopropane-1-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted cyclopropane derivatives
科学的研究の応用
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This compound may also interact with cellular receptors, influencing various signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
- Methyl 1-aminocyclopropanecarboxylate
- Ethyl 1-aminocyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Uniqueness
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific research and industrial applications.
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
methyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-6(3-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H |
InChIキー |
PYZWRNNLMUMWQG-UHFFFAOYSA-N |
正規SMILES |
CNC1(CC1)C(=O)OC.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol](/img/structure/B8423917.png)

![2-Ethyl-9-methyl-13-[2-(1,3-thiazol-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8423934.png)

![Ethyl 2-cyano-3-[4-(hydroxyethoxy)phenyl]acrylate](/img/structure/B8423944.png)
![Methyl 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8423949.png)
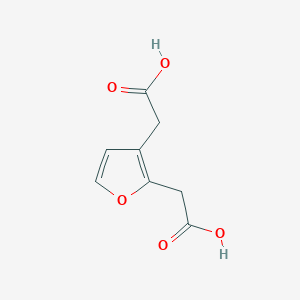

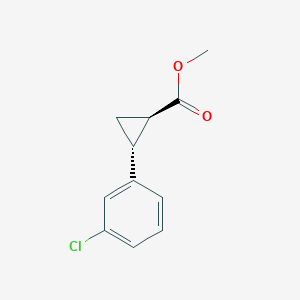
![2-[(6S)-2,2-dimethyl-7-oxo-6-[(3-phenyl-2-sulfanyl-propanoyl)amino]azepan-1-yl]acetic acid](/img/structure/B8423975.png)
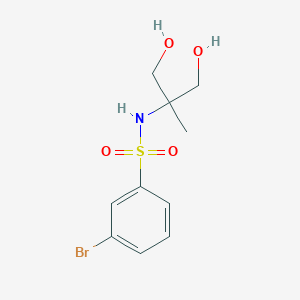
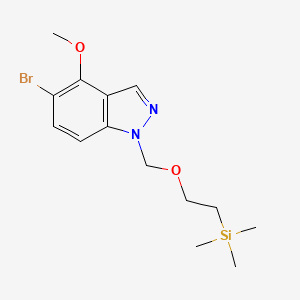
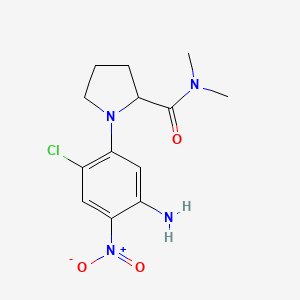
![2,8-Dibromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole](/img/structure/B8424005.png)
